4-Fluorophenyl trifluoromethanesulfonate
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Overview
Description
4-Fluorophenyl trifluoromethanesulfonate is an organic compound with the molecular formula C7H4F4O3S. It is a triflate ester derived from 4-fluorophenol and trifluoromethanesulfonic acid. This compound is known for its utility in various organic synthesis reactions, particularly in the field of medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorophenyl trifluoromethanesulfonate can be synthesized through the reaction of 4-fluorophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired triflate ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of starting materials and the relatively mild reaction conditions required .
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl trifluoromethanesulfonate primarily undergoes nucleophilic substitution reactions. It can react with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding substituted products .
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Conditions: Room temperature to slightly elevated temperatures, typically under an inert atmosphere.
Major Products Formed
The major products formed from reactions involving this compound are the substituted derivatives of the nucleophiles used. For example, reacting with an amine would yield a 4-fluorophenyl amine derivative .
Scientific Research Applications
4-Fluorophenyl trifluoromethanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluorophenyl trifluoromethanesulfonate involves its role as an electrophilic reagentThe trifluoromethanesulfonate group acts as a good leaving group, making the reaction efficient and selective .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodophenyl trifluoromethanesulfonate
- 4-Bromophenyl trifluoromethanesulfonate
- 4-Methoxyphenyl trifluoromethanesulfonate
Uniqueness
4-Fluorophenyl trifluoromethanesulfonate is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence the electronic properties of the compound. This fluorine substitution can enhance the compound’s reactivity and selectivity in various chemical reactions compared to its halogenated counterparts .
Properties
IUPAC Name |
(4-fluorophenyl) trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O3S/c8-5-1-3-6(4-2-5)14-15(12,13)7(9,10)11/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHSEZUGDOTYAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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